molecular formula C8H15Cl2N3S B1141514 1-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]methanamine CAS No. 1209952-47-5

1-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]methanamine

Cat. No.: B1141514
CAS No.: 1209952-47-5
M. Wt: 256.1958
InChI Key:
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Description

1-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]methanamine (PTMA) is a novel synthetic compound, which has been studied in recent years as a potential therapeutic agent. PTMA has been found to have a wide range of applications, including as an anti-inflammatory agent, a neuroprotectant, and an antiepileptic. PTMA has also been studied for its potential to treat neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Scientific Research Applications

Chemical Inhibitors and Cytochrome P450 Isoforms

Chemical inhibitors, including 1-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]methanamine, have been studied for their selective inhibition of Cytochrome P450 (CYP) isoforms in human liver microsomes. These inhibitors are crucial in understanding drug metabolism and predicting potential drug-drug interactions by deciphering the involvement of specific CYP isoforms. Selective chemical inhibitors play a key role in CYP phenotyping, which is vital for assessing the contribution of various CYP isoforms to the total metabolism of a drug. This information helps in predicting whether drug-drug interactions might occur when multiple drugs are coadministered to patients (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Heterocyclic Chemistry and Biological Activity

The compound's structural framework is similar to heterocyclic compounds that have been explored for their biological and medicinal applications. Heterocycles, such as pyrrolidine, a structural motif in this compound, are widely used in medicinal chemistry to obtain compounds for treating human diseases. The pyrrolidine ring is valued for its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage, which is crucial for designing novel biologically active compounds (Li Petri, Raimondi, Spanò, Holl, Barraja, & Montalbano, 2021).

Optoelectronic Material Development

Quinazolines and pyrimidines, related to the thiazol-4-yl moiety of the compound, have been extensively researched for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of such heterocyclic fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials, demonstrating the potential of this compound in this field (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

CNS Acting Drugs and Functional Chemical Groups

The compound is part of the broader category of heterocyclic compounds with potential Central Nervous System (CNS) activity. Functional chemical groups like pyrrolidine and thiazol are key in synthesizing compounds with possible CNS effects, ranging from antidepressant and anti-anxiety to neuroprotective actions. This emphasizes the relevance of this compound in the development of novel CNS acting drugs (Saganuwan, 2017).

Future Directions

The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Future research may focus on exploring the pharmacophore space more efficiently, optimizing the stereochemistry of the molecule, and increasing the three-dimensional coverage of the ring .

Properties

IUPAC Name

(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c9-5-7-6-12-8(10-7)11-3-1-2-4-11/h6H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVGJSNEKIDRPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=CS2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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